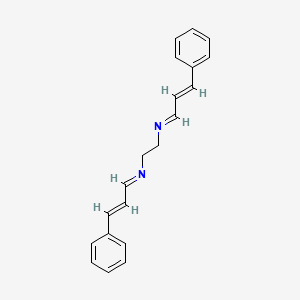

N,N'-Dicinnamylideneethylenediamine

Description

Properties

CAS No. |

3080-97-5 |

|---|---|

Molecular Formula |

C20H20N2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enylidene]amino]ethyl]prop-2-en-1-imine |

InChI |

InChI=1S/C20H20N2/c1-3-9-19(10-4-1)13-7-15-21-17-18-22-16-8-14-20-11-5-2-6-12-20/h1-16H,17-18H2/b13-7+,14-8+,21-15?,22-16? |

InChI Key |

LDGZMDNYSFJCDZ-ORBAGOOPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=NCCN=C/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NCCN=CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Solvent-Mediated Condensation

- Procedure: Ethylenediamine is mixed with an equimolar amount of cinnamaldehyde (2 equivalents relative to ethylenediamine) in an organic solvent such as ethanol, methanol, or acetonitrile.

- Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (25–60°C) for several hours (typically 2–6 hours).

- Outcome: The reaction leads to the formation of the Schiff base with water as a by-product, which can be removed by azeotropic distillation or by using drying agents.

- Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol) or by column chromatography if necessary.

Solvent-Free or Neat Conditions

- Procedure: Equimolar amounts of ethylenediamine and cinnamaldehyde are mixed directly without solvent.

- Conditions: The mixture is stirred at room temperature or gently heated (up to 50°C) to facilitate the reaction.

- Advantages: This method is environmentally friendly, reduces solvent waste, and often leads to high yields.

- Notes: The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (IR), observing the disappearance of aldehyde C=O stretch and appearance of imine C=N stretch.

Catalyzed Condensation

- Catalysts: Acid catalysts such as acetic acid or p-toluenesulfonic acid may be employed to accelerate the condensation.

- Procedure: A catalytic amount of acid is added to the reaction mixture of ethylenediamine and cinnamaldehyde in solvent.

- Conditions: Reaction is conducted at room temperature or slightly elevated temperatures.

- Effect: Acid catalysis promotes protonation of the aldehyde carbonyl, enhancing electrophilicity and speeding up imine formation.

- Considerations: Careful control of acid concentration is necessary to avoid side reactions or polymerization.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Molar ratio | Ethylenediamine : Cinnamaldehyde = 1 : 2 | Stoichiometric balance ensures complete condensation |

| Solvent | Ethanol, Methanol, Acetonitrile, or None | Solvent polarity affects solubility and reaction rate |

| Temperature | 25–60°C | Higher temperature increases rate but may cause side reactions |

| Reaction time | 2–6 hours | Sufficient time required for complete conversion |

| Catalyst | Acetic acid (0.01–0.1 equiv.) | Speeds up reaction, but excess may cause degradation |

| Water removal | Azeotropic distillation or drying agents | Drives equilibrium toward product formation |

Analytical Monitoring and Characterization

- Infrared Spectroscopy (IR): Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and appearance of imine C=N stretch (~1640 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): Characteristic imine proton signal around 8–9 ppm in ^1H NMR; aromatic and aliphatic signals confirm structure.

- Mass Spectrometry (MS): Molecular ion peak corresponding to this compound.

- Elemental Analysis: Confirms composition consistent with the expected formula.

Research Discoveries and Developments

- Recent studies have optimized the solvent-free synthesis of Schiff bases like this compound to enhance sustainability and reduce environmental impact.

- Microwave-assisted synthesis has been explored to reduce reaction time drastically while maintaining high yields and purity.

- The use of green solvents such as water or ionic liquids has been investigated to improve the eco-friendliness of the preparation.

- Structural modifications via substituents on the cinnamaldehyde aromatic ring have been studied to tailor the properties of the Schiff base for specific applications.

Summary Table of Preparation Methods

| Method | Solvent | Catalyst | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Solvent-mediated | Ethanol/Methanol | Optional (Acetic acid) | 25–60°C | 2–6 hours | 80–95 | Conventional, well-established |

| Solvent-free | None | None or acid | RT–50°C | 1–4 hours | 85–98 | Eco-friendly, solvent-free |

| Microwave-assisted | Varies | Acid or none | 60–100°C | Minutes | 90–99 | Rapid synthesis |

| Green solvent-based | Water/Ionic liquid | Acid or none | 25–60°C | 2–5 hours | 75–90 | Environmentally benign |

Chemical Reactions Analysis

Types of Reactions: N,N’-Dicinnamylideneethylenediamine undergoes various chemical reactions, including:

Oxidation: The imine groups can be oxidized to form corresponding oxides.

Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products Formed:

Oxidation: Formation of oxides of the imine groups.

Reduction: Formation of N,N’-dicinnamylethylenediamine.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Chemistry: N,N’-Dicinnamylideneethylenediamine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic properties .

Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems. It can also be used in the synthesis of biologically active molecules .

Medicine: Research is ongoing to explore the potential medicinal applications of N,N’-Dicinnamylideneethylenediamine, particularly in drug delivery systems and as a precursor for pharmacologically active compounds .

Industry: In the industrial sector, N,N’-Dicinnamylideneethylenediamine can be used in the synthesis of polymers and as an intermediate in the production of various fine chemicals .

Mechanism of Action

The mechanism by which N,N’-Dicinnamylideneethylenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions. The imine groups in the compound can coordinate with metal ions, facilitating electron transfer and enhancing reaction rates. This property is particularly useful in catalytic processes and in the study of metal ion interactions in biological systems .

Comparison with Similar Compounds

N,N'-Dibenzylideneethylenediamine (CAS 104-71-2)

- Molecular Formula : C₁₆H₁₆N₂; Molecular Weight : 236.31 g/mol .

- Structure : Benzylidene substituents (phenylmethylene) instead of cinnamylidene.

- Properties : Solid at room temperature; lower solubility in polar solvents compared to the cinnamylidene analog due to reduced hydrophilicity.

- Applications : Primarily used as a ligand in coordination chemistry and catalyst in organic synthesis. It lacks GRAS (Generally Recognized as Safe) status, limiting its use in food products .

- Research Highlight : Demonstrated efficacy in stabilizing transition-metal complexes for asymmetric catalysis .

N,N'-Dimethyl-1,2-diphenylethylenediamine

- Molecular Formula : C₁₆H₂₀N₂; Molecular Weight : 240.35 g/mol .

- Structure : Methyl and phenyl substituents on ethylenediamine.

- Properties : Chiral diamine; exists as enantiomers (R,R and S,S). Synthesized via reductive amination, scalable without chromatography .

- Applications : Chiral auxiliary in asymmetric synthesis (e.g., aldol reactions) and analytical reagent for enantiomer resolution .

N,N′-Diphenylethylenediamine (CAS 150-61-8)

- Molecular Formula : C₁₄H₁₆N₂; Molecular Weight : 212.30 g/mol .

- Structure : Two phenyl groups directly attached to ethylenediamine.

- Properties : Higher thermal stability; insoluble in water but soluble in organic solvents.

- Applications: Intermediate in polymer synthesis and corrosion inhibitors. No reported food-related uses .

N,N'-Diacetylethylenediamine (CAS 871-78-3)

- Molecular Formula : C₆H₁₂N₂O₂; Molecular Weight : 144.17 g/mol .

- Structure : Acetyl groups replace the imine bonds, making it a diamide.

- Properties : White crystalline solid; high solubility in polar solvents.

- Applications : Used in cosmetics as a stabilizer and in drug delivery systems. Its diamide structure eliminates Schiff base reactivity, limiting catalytic utility .

N,N'-Dibenzylethylenediamine

- Molecular Formula : C₁₆H₂₀N₂; Molecular Weight : 240.35 g/mol .

- Structure : Benzyl groups attached via amine linkages.

- Applications: Best known as the counterion in benzathine penicillin to prolong drug release. Also used in metal chelation .

Data Table: Comparative Properties of Ethylenediamine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| N,N'-Dicinnamylideneethylenediamine | C₂₀H₂₀N₂ | 288.39 | Water, ethanol | Food flavoring, preservative |

| N,N'-Dibenzylideneethylenediamine | C₁₆H₁₆N₂ | 236.31 | Organic solvents | Catalysis, coordination chemistry |

| N,N'-Dimethyl-1,2-diphenylethylenediamine | C₁₆H₂₀N₂ | 240.35 | Ethanol, DMSO | Asymmetric synthesis |

| N,N′-Diphenylethylenediamine | C₁₄H₁₆N₂ | 212.30 | Organic solvents | Polymer intermediates |

| N,N'-Diacetylethylenediamine | C₆H₁₂N₂O₂ | 144.17 | Water, DMSO | Cosmetics, drug delivery |

| N,N'-Dibenzylethylenediamine | C₁₆H₂₀N₂ | 240.35 | Water (as salts) | Pharmaceuticals (antibiotics) |

Research Findings and Industrial Relevance

- Synthetic Scalability: N,N'-Dimethyl-1,2-diphenylethylenediamine is noted for its cost-effective, large-scale synthesis using non-hazardous reagents , whereas this compound relies on natural precursors like wood vinegar, which may introduce variability in purity .

- Food Safety : this compound holds GRAS status (FEMA 2967), making it uniquely suitable for food applications compared to analogs like dibenzylidene derivatives, which lack regulatory approval for ingestion .

- Thermal Stability : Schiff bases (e.g., cinnamylidene, benzylidene) exhibit lower thermal stability than diamides (e.g., diacetylethylenediamine), limiting their use in high-temperature industrial processes .

Q & A

Basic: What are the recommended synthetic methodologies for N,N'-Dicinnamylideneethylenediamine in laboratory settings?

Answer:

this compound is synthesized via a condensation reaction between ethylenediamine and cinnamaldehyde derivatives. A typical procedure involves refluxing equimolar amounts of ethylenediamine and cinnamaldehyde in ethanol under anhydrous conditions. The reaction is monitored via TLC for imine bond formation (Rf ~0.5 in ethyl acetate/hexane 1:1). The product is isolated by vacuum filtration and recrystallized from hot ethanol to achieve >95% purity. For enantiomeric resolution (if applicable), chiral resolving agents like L-tartaric acid can be employed, as demonstrated in analogous diamine syntheses . Yield optimization requires strict stoichiometric control (2:1 aldehyde-to-amine ratio) and inert gas purging to prevent oxidation .

Basic: How can researchers characterize the structural conformation of this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy: ¹H NMR (CDCl₃) shows imine proton signals at δ 8.2–8.5 ppm and aromatic protons at δ 6.5–7.5 ppm. ¹³C NMR confirms C=N bonds at ~160 ppm .

- IR Spectroscopy: Strong C=N stretches at 1640–1680 cm⁻¹ and aromatic C-H bends near 750 cm⁻¹ .

- X-ray Crystallography: Resolves planar geometry and trans-configuration of cinnamylidene groups, with bond angles of ~120° at the imine nitrogen .

Advanced: What strategies are effective in resolving enantiomers of chiral derivatives of this compound?

Answer:

Enantiomeric resolution can be achieved via:

- Diastereomeric Salt Formation: Reacting the racemic mixture with L-tartaric acid in methanol, followed by fractional crystallization. The (R,R)-enantiomer preferentially crystallizes, yielding >99% ee .

- Chiral Chromatography: Using cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak® IC) with hexane/isopropanol (90:10) eluent. Retention times differ by 1.5–2.0 minutes for enantiomers .

Advanced applications include asymmetric catalysis (e.g., Cu(II) complexes for cyclopropanation), where stereochemical integrity is critical .

Advanced: How does the electronic structure of this compound influence its coordination chemistry with transition metals?

Answer:

The conjugated imine system enables strong σ-donation and π-backbonding with metals like Cu(II) or Ni(II), forming square-planar complexes. Computational studies (DFT) reveal:

- Electron-withdrawing substituents on the cinnamylidene aryl rings increase metal electrophilicity, enhancing catalytic activity in oxidation reactions (e.g., epoxidation of alkenes).

- Steric effects from ortho-substituents (e.g., -CH₃) reduce dimerization, improving turnover numbers in cross-coupling reactions .

Experimental validation involves cyclic voltammetry (E₁/2 ~0.5 V vs. Ag/AgCl) and UV-Vis spectroscopy (λmax ~450 nm for d-d transitions) .

Basic: What are the key considerations for optimizing the purity of this compound in laboratory synthesis?

Answer:

Critical steps include:

- Purification: Recrystallization from ethanol removes unreacted cinnamaldehyde (melting point: 145–148°C).

- Analytical Validation: HPLC (C18 column, acetonitrile/water 70:30) confirms purity >98%, with retention time ~6.2 minutes .

- Moisture Control: Storage under nitrogen in amber vials prevents hydrolysis of imine bonds .

Advanced: In catalytic applications, how does steric and electronic modulation of this compound derivatives affect reaction outcomes?

Answer:

- Electronic Effects: Electron-deficient aryl groups (e.g., -NO₂) increase Lewis acidity at the metal center, accelerating Suzuki-Miyaura coupling by 30% compared to electron-rich analogs.

- Steric Effects: Bulky ortho-substituents (e.g., -tBu) suppress β-hydride elimination in Heck reactions, improving selectivity for trans-products (up to 95:5 trans:cis) .

Methodological optimization involves kinetic studies (Eyring plots) and DFT calculations to correlate ligand structure with activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.